1-(Bromomethyl)-2-chloro-4-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions . For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1- (2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction .Molecular Structure Analysis
The molecular structure of compounds related to 1- (Bromomethyl)-2-chloro-4-methylbenzene can be significantly influenced by the substituents and the crystalline environment. For example, solvates of 1,2-bis (bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations and packing in the crystal lattice.Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene derivatives is highlighted in several studies. Electrochemical reductions of 1- (2-bromoethyl)-2-nitrobenzene lead to products like 1-nitro-2-vinylbenzene and 1H-indole . The electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids shows the formation of arylzinc compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit potent antimicrobial activity.Scientific Research Applications
Synthesis of Sulfur-functionalised Benzoquinones
The compound has been studied for its role in the regioselective bromination of benzene derivatives. Particularly, 1-(Bromomethyl)-2-chloro-4-methylbenzene and its analogs have been used as intermediates in the synthesis of sulfur-containing benzoquinone derivatives, highlighting their utility in organic synthesis and potential applications in various chemical industries (Aitken et al., 2016).
Structural Analysis and Solvate Formation
The structural characteristics of this compound and related compounds have been extensively studied. Research has focused on understanding the crystal structures and solvate formations of these compounds, providing insights into their chemical properties and reactivities. Such studies are crucial for the development of new materials and in the field of crystallography (Szlachcic et al., 2007).
Applications in Molecular Scaffolding
This compound derivatives have been utilized as scaffolds in the synthesis of complex molecules. For instance, these compounds serve as key intermediates in the preparation of molecular receptors, demonstrating their importance in the field of supramolecular chemistry (Wallace et al., 2005).
Synthesis of Anti-Cancer Drugs
Certain derivatives of this compound are key intermediates in the synthesis of anti-cancer drugs. The research in this domain highlights the potential therapeutic applications of these compounds, especially in the development of inhibitors for enzymes like thymidylate synthase, which are targets for cancer treatment (Cao Sheng-li, 2004).
Exploration of Molecular Packing and Interactions
Studies have also delved into the X-ray structure determinations of bromomethyl-substituted benzenes, providing valuable insights into the molecular packing, interactions, and structural variations of these compounds. This research is significant for understanding the physical properties and designing materials with desired characteristics (Jones et al., 2012).
Mechanism of Action
- The primary target of 1-(Bromomethyl)-2-chloro-4-methylbenzene is not well-documented in the literature. However, it is commonly used as a reagent for introducing benzyl groups in organic synthesis .
- The bromomethyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles (such as amines or thiols) to form benzyl-substituted products .
- The addition of this methyl group results in a significant decrease in the rate of nucleophilic substitution reactions .
- The introduction of a benzyl group can modify the properties of other molecules in synthetic reactions. It can serve as a protecting group for alcohols or carboxylic acids, forming ethers or esters, respectively .
Target of Action
Mode of Action
Pharmacokinetics
- This compound is soluble in organic solvents like ethanol, ether, and benzene but poorly soluble in water . Information on its volume of distribution and protein binding is not available. Details regarding metabolism and elimination pathways are scarce.
Result of Action
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLVMLXVZWSOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868860-20-2 | |
Record name | 1-(bromomethyl)-2-chloro-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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